molecular formula C8H15NO2 B070941 methyl 2-[(2R)-piperidin-2-yl]acetate CAS No. 171730-95-3

methyl 2-[(2R)-piperidin-2-yl]acetate

Cat. No. B070941
M. Wt: 157.21 g/mol
InChI Key: KNLRJTRKAHPHEE-SSDOTTSWSA-N
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Description

“Methyl 2-[(2R)-piperidin-2-yl]acetate” is a chemical compound with the molecular formula C8H15NO2 . It is also known as “methyl (2R)-2-piperidinylacetate hydrochloride” and has a molecular weight of 193.67 g/mol .


Synthesis Analysis

The synthesis of piperidone analogs, which include “methyl 2-[(2R)-piperidin-2-yl]acetate”, has been a subject of considerable research . Piperidones serve as precursors to the piperidine ring, which is a common structural element in many alkaloid natural products and drug candidates . Various methodologies have been developed for the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular structure of “methyl 2-[(2R)-piperidin-2-yl]acetate” includes a piperidine ring, which is a common structural element in many alkaloid natural products and drug candidates .


Physical And Chemical Properties Analysis

“Methyl 2-[(2R)-piperidin-2-yl]acetate” is a powder with a molecular weight of 193.67 g/mol .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Developments in the Synthesis of (S)-clopidogrel : (S)-clopidogrel, known commercially as Plavix, is a crucial antiplatelet and antithrombotic drug. It involves the compound methyl 2-[(2R)-piperidin-2-yl]acetate in its synthesis process. The demand for (S)-clopidogrel has motivated the scientific community to explore efficient synthetic methods. This review focuses on summarizing these methodologies, highlighting their advantages and limitations, and discussing their significance for future pharmaceutical applications (Saeed et al., 2017).

Biological and Environmental Applications

Methanogenic Pathways and Carbon Isotopic Signatures : The study of methanogenic pathways, which involve compounds like methyl 2-[(2R)-piperidin-2-yl]acetate, contributes significantly to understanding methane production in various environments. By measuring stable carbon isotopic signatures, researchers can quantify the contribution of different pathways to total methane production, offering insights into microbial processes and environmental impact (Conrad, 2005).

Chemical and Analytical Techniques

Nucleophilic Aromatic Substitution : The reaction involving piperidine and nitro-group compounds, such as 1,2,4-trinitrobenzene, highlights a critical application of nucleophilic aromatic substitution reactions in synthetic chemistry. These reactions, which can include derivatives of methyl 2-[(2R)-piperidin-2-yl]acetate, provide a quantitative yield under specific conditions, offering a pathway to synthesize complex organic compounds efficiently (Pietra & Vitali, 1972).

Environmental Sustainability

Biodiesel Production via Interesterification : The use of methyl acetate in biodiesel production, as an alternative to traditional methanol-based processes, represents a sustainable approach to addressing environmental challenges. This method, potentially involving compounds like methyl 2-[(2R)-piperidin-2-yl]acetate, reduces waste glycerol production and enhances the sustainability of biodiesel processes. The product, biodiesel fuel (BDF), demonstrates promising properties for energy applications, emphasizing the importance of sustainable practices in industrial applications (Esan et al., 2021).

Safety And Hazards

The safety information for “methyl 2-[(2R)-piperidin-2-yl]acetate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

methyl 2-[(2R)-piperidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLRJTRKAHPHEE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459361
Record name (R)-HOMOPIPECOLIC ACIDMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(2R)-piperidin-2-yl]acetate

CAS RN

171730-95-3
Record name (R)-HOMOPIPECOLIC ACIDMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridylacetic acid hydrochloride (10.00 g, 57.6 mmol) and platinum(IV) oxide (1.00 g, 4.4 mmol) were shaken in a mixture of 75 ml acetic acid, 75 ml methanol, and 10 ml conc. HCl on Parr under 60 psi hydrogen at room temperature overnight. The mixture was then filtered through Celite, and the filtrate evaporated under reduced pressure to yield 8.42 g (75.9%) of the title compound as an off-white solid. MS (NH3 -CI/DDIP): m/e 158 (M+H)+. 1H NMR (300 MHz, CDCl3): δ 1.50-1.96 (m, 6H); 2.80 (m, 2H); 3.20-3.60 (m, 3H); 3.76 (s, 3H). 13C NMR (60 MHz, d6 -DMSO): δ 21.94; 28.05; 37.46; 40.49; 44.12; 57.33; 52.74; 170.39.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
75.9%

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